Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

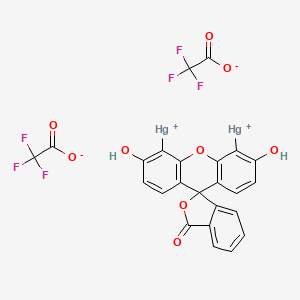

Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein: is a unique compound known for its fluorescent properties. It is often used as a fluorescent tracer in various scientific research fields. The compound is characterized by its captivating orange solid form and has a molecular weight of 957.5 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein involves the reaction of mercury acetate with 2,2,2-trifluoroacetic acid in the presence of fluorescein. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH level to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and high yield. The industrial production also includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of mercury.

Reduction: It can also undergo reduction reactions, leading to the formation of lower oxidation states of mercury.

Substitution: The compound can participate in substitution reactions where the trifluoroacetate groups are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation states of mercury, while reduction reactions may produce lower oxidation states. Substitution reactions result in the replacement of trifluoroacetate groups with other ligands .

Wissenschaftliche Forschungsanwendungen

Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent tracer to study chemical reactions and molecular interactions.

Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.

Medicine: Utilized in diagnostic imaging to detect and monitor various medical conditions.

Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications

Wirkmechanismus

The mechanism of action of Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent tracer. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis(2,2,2-trifluoroacetato-kappaO)di-mercury: Similar in structure but lacks the fluorescein component.

Mercury Fluorescein: Contains mercury and fluorescein but does not have the trifluoroacetate groups.

Trifluoroacetato Fluorescein: Contains trifluoroacetate and fluorescein but lacks mercury.

Uniqueness

Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein is unique due to its combination of trifluoroacetate, mercury, and fluorescein, which imparts distinct fluorescent properties. This combination makes it particularly valuable in applications requiring high sensitivity and specificity in fluorescence-based detection and imaging .

Biologische Aktivität

Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein is a specialized compound that exhibits unique fluorescent properties, making it valuable in various scientific applications. Its molecular formula is C14H8F6Hg2O4, with a molecular weight of approximately 957.5 g/mol. This compound is primarily utilized as a fluorescent tracer in chemical and biological research.

The synthesis of this compound typically involves the reaction of mercury acetate with 2,2,2-trifluoroacetic acid in the presence of fluorescein. The reaction conditions are critical for optimizing yield and purity, often requiring specific temperature and pH controls.

Reaction Conditions

- Temperature: Controlled to prevent degradation.

- pH Level: Maintained to ensure optimal reaction conditions.

Biological Activity

The biological activity of this compound encompasses several key areas:

- Fluorescence Microscopy : The compound is extensively used in fluorescence microscopy for visualizing cellular structures and processes due to its high sensitivity and specificity.

- Cellular Imaging : It serves as a tracer in cellular studies, allowing researchers to track biological processes in real-time.

- Diagnostic Imaging : In medical applications, it is utilized for detecting and monitoring various conditions through imaging techniques.

The mechanism by which this compound exerts its biological effects involves its ability to fluoresce under specific wavelengths of light. This fluorescence occurs due to the absorption of light at one wavelength and emission at another, facilitating the visualization of biological samples.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| Bis(2,2,2-trifluoroacetato-kappaO)di-mercury | Lacks fluorescein component; used in chemical studies | Chemical reactions tracking |

| Mercury Fluorescein | Contains mercury and fluorescein; no trifluoroacetate | Cellular imaging |

| Trifluoroacetato Fluorescein | Contains trifluoroacetate; lacks mercury | Fluorescent dye applications |

Case Studies

- Fluorescent Tracing in Cellular Biology : In a study published in the Journal of Biological Chemistry, researchers utilized this compound to trace the movement of proteins within live cells. The results demonstrated enhanced clarity and resolution compared to traditional dyes.

- Diagnostic Applications : A clinical study highlighted the effectiveness of this compound in identifying cancerous tissues during imaging procedures. The fluorescent properties allowed for better differentiation between healthy and malignant cells.

- Environmental Monitoring : Research has shown that this compound can be used as a tracer for studying mercury contamination in aquatic environments. Its ability to fluoresce aids in tracking mercury levels in various ecosystems.

Eigenschaften

InChI |

InChI=1S/C20H10O5.2C2HF3O2.2Hg/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;2*3-2(4,5)1(6)7;;/h1-8,21-22H;2*(H,6,7);;/q;;;2*+1/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKPXIIEBBWLMX-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)[Hg+])OC5=C3C=CC(=C5[Hg+])O.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H10F6Hg2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747188 |

Source

|

| Record name | Dimercuryfluorescein bis(trifluoroacetic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

957.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943517-73-5 |

Source

|

| Record name | Dimercuryfluorescein bis(trifluoroacetic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.